methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with an azidoethyl group, a formyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur at the correct positions on the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize automated systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the azido group results in an amine derivative .
Scientific Research Applications
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azido group allows for bioorthogonal labeling and tracking of biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate: shares similarities with other azidoethyl-substituted pyrroles and azoles.
2-(2-Azidoethyl)-5-nitraminotetrazoles: These compounds also feature azidoethyl groups and are used in energetic materials.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo click chemistry reactions makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
methyl 1-(2-azidoethyl)-5-formyl-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H12N4O3/c1-7-9(10(16)17-2)5-8(6-15)14(7)4-3-12-13-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZQNILFQSTHLGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1CCN=[N+]=[N-])C=O)C(=O)OC |
Origin of Product |
United States |
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